3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 107938-84-1
VCID: VC20742355
InChI: InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3
SMILES: CN1C2=CCCCC2=NC(=C1N)C#N
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile

CAS No.: 107938-84-1

Cat. No.: VC20742355

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile - 107938-84-1

CAS No. 107938-84-1
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 3-amino-4-methyl-7,8-dihydro-6H-quinoxaline-2-carbonitrile
Standard InChI InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3
Standard InChI Key AZNQKKDEWNMWQZ-UHFFFAOYSA-N
SMILES CN1C2=CCCCC2=NC(=C1N)C#N
Canonical SMILES CN1C2=CCCCC2=NC(=C1N)C#N

Chemical Properties and Structural Characteristics

3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile is characterized by specific chemical properties that define its behavior and potential applications in various fields. This nitrogen-rich heterocyclic compound possesses distinctive structural features that contribute to its chemical reactivity and biological activities.

Basic Chemical Information

The compound 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile has the following chemical properties:

PropertyValue
CAS Number107938-84-1
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
IUPAC Name3-amino-4-methyl-7,8-dihydro-6H-quinoxaline-2-carbonitrile
Standard InChIInChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3
Standard InChIKeyAZNQKKDEWNMWQZ-UHFFFAOYSA-N
SMILESCN1C2=CCCCC2=NC(=C1N)C#N

This compound belongs to the tetrahydroquinoxaline class, which is characterized by a partially saturated bicyclic system comprising a benzene ring fused with a piperazine ring where four carbon atoms are hydrogenated. The presence of multiple functional groups, including an amino group, a nitrile group, and a methyl substituent, contributes to its chemical diversity and potential for further derivatization.

Structural Features

The structure of 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile includes several key features:

  • A partially hydrogenated quinoxaline core structure

  • An amino group (-NH₂) at position 3

  • A methyl group (-CH₃) attached to the nitrogen at position 4

  • A nitrile group (-CN) at position 2

  • Hydrogenation at positions 4, 6, 7, and 8 of the quinoxaline ring system

These structural elements play crucial roles in determining the compound's reactivity, binding affinity to biological targets, and potential pharmacological activities. The presence of the amino group provides a site for hydrogen bonding interactions, while the nitrile group serves as a potential hydrogen bond acceptor and contributes to the electronic properties of the molecule.

Biological Activities

Compounds belonging to the tetrahydroquinoxaline class, including derivatives similar to 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile, have demonstrated various biological activities that make them promising candidates for pharmaceutical applications.

Antimicrobial Properties

Research has indicated that tetrahydroquinoxaline derivatives exhibit effectiveness against various bacterial strains. While specific data for 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile is limited, structurally related compounds have shown promising antimicrobial activity. This suggests potential applications in addressing bacterial infections and developing new antimicrobial agents to combat antibiotic resistance.

Cytotoxic Effects

Compounds in the tetrahydroquinoxaline class have demonstrated cytotoxic effects, suggesting potential anticancer properties. The presence of specific functional groups, such as the nitrile and amino groups, may contribute to these effects by enabling interactions with cellular targets involved in cancer cell proliferation and survival. Further investigation into the specific cytotoxic mechanisms of 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile would be valuable for assessing its potential as an anticancer agent.

Related Compounds and Activity Profiling

Studies on related compounds can provide insights into the potential biological activities of 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile. For example, research on 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile and its derivatives has documented antimicrobial activity against various pathogens . These findings suggest that 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile might exhibit similar biological properties due to structural similarities, particularly in the amino and nitrile functional groups attached to the heterocyclic core.

Comparison with Structurally Related Compounds

Understanding the structural and functional relationships between 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile and similar compounds provides valuable insights into its potential properties and applications.

Comparison with 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile

3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS: 63630-24-0) shares significant structural similarities with our compound of interest, differing primarily in the position of the methyl group :

Feature3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Molecular FormulaC₁₀H₁₂N₄C₁₀H₁₂N₄
Molecular Weight188.23 g/mol188.23 g/mol
Methyl PositionPosition 4 (on nitrogen)Position 6 (on carbon)
CAS Number107938-84-163630-24-0
InChIInChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3InChI=1S/C10H12N4/c1-6-2-3-7-8(4-6)14-10(12)9(5-11)13-7/h6H,2-4H2,1H3,(H2,12,14)
SMILESCN1C2=CCCCC2=NC(=C1N)C#NCC1CCC2=C(C1)N=C(C(=N2)C#N)N

Comparison with Tetrahydroquinoline Derivatives

Comparing tetrahydroquinoxaline compounds with structurally related tetrahydroquinoline derivatives provides additional context for understanding potential reactivity and applications. For instance, 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile has been extensively studied for its reactivity with various reagents, leading to the synthesis of important heterocyclic systems like pyrimidoquinolines .

This related compound has shown:

  • Reactivity with dimethylformamide dimethyl acetal (DMF-DMA)

  • Ability to form cyclic structures with reagents like thiourea, urea, and carbon disulfide

  • Potential for derivatization through reactions with formamide, formic acid, and isothiocyanates

By analogy, 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile could potentially undergo similar transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems with diverse biological activities.

Future Research Directions

Research on 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile presents several promising avenues for future investigation:

Optimized Synthesis Pathways

Developing more efficient and environmentally friendly synthesis methods for 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile represents an important research direction. This may include:

  • Exploring green chemistry approaches using environmentally benign solvents and catalysts

  • Investigating one-pot multicomponent reactions similar to those used for related compounds

  • Developing stereoselective synthesis methods if stereogenic centers are present

Detailed Biological Activity Profiling

Comprehensive evaluation of the biological activities of 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile would be valuable for determining its potential applications:

  • Screening against various bacterial and fungal strains to assess antimicrobial spectrum

  • Evaluation of cytotoxicity against different cancer cell lines

  • Investigation of potential anti-inflammatory, antiviral, or other pharmacological activities

  • Structure-activity relationship studies to identify the key structural features responsible for biological activities

Derivatization Studies

The reactive functional groups in 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile provide opportunities for chemical derivatization:

  • Modifications of the amino group through acylation, alkylation, or other transformations

  • Reactions involving the nitrile group to form amides, amidines, or heterocyclic rings

  • Functionalization of the tetrahydroquinoxaline core to create diverse compound libraries

  • Development of hybrid molecules by linking this scaffold with other bioactive moieties

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